Cas no 2092883-15-1 ((2E)-3-(3,3-dimethyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid)

(2E)-3-(3,3-dimethyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Propenoic acid, 3-(2,3-dihydro-3,3-dimethyl-6-benzofuranyl)-
- (2E)-3-(3,3-dimethyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid
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- Inchi: 1S/C13H14O3/c1-13(2)8-16-11-7-9(3-5-10(11)13)4-6-12(14)15/h3-7H,8H2,1-2H3,(H,14,15)
- InChI Key: IWUBZFVSINQPCU-UHFFFAOYSA-N
- SMILES: C(O)(=O)C=CC1C=C2OCC(C)(C)C2=CC=1
(2E)-3-(3,3-dimethyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-315098-1.0g |
(2E)-3-(3,3-dimethyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid |
2092883-15-1 | 1.0g |
$0.0 | 2023-02-24 | ||
Enamine | EN300-315098-1g |
(2E)-3-(3,3-dimethyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid |
2092883-15-1 | 1g |
$0.0 | 2023-09-05 |
(2E)-3-(3,3-dimethyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid Related Literature
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
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Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
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Matthew Tirrell Soft Matter, 2011,7, 9572-9582
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
Additional information on (2E)-3-(3,3-dimethyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid
Comprehensive Overview of (2E)-3-(3,3-dimethyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid (CAS No. 2092883-15-1)
(2E)-3-(3,3-dimethyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid, with the CAS number 2092883-15-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in drug discovery. The prop-2-enoic acid moiety, coupled with the dihydrobenzofuran core, makes this molecule a promising candidate for studying enzyme inhibition and signal transduction pathways.
Recent trends in scientific literature highlight the growing interest in benzofuran-based compounds due to their potential therapeutic benefits. Researchers are particularly focused on their role in modulating oxidative stress and inflammation, which aligns with current health trends such as anti-aging and neuroprotection. The (2E)-3-(3,3-dimethyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid structure is often compared to other natural phenolic acids, like caffeic acid, due to its conjugated double bond system, which may contribute to its antioxidant properties.
From a synthetic chemistry perspective, the CAS 2092883-15-1 compound is synthesized via Knoevenagel condensation, a widely used method for creating α,β-unsaturated carbonyl systems. This method is favored for its efficiency in generating pharmacologically active intermediates. The compound’s E-configuration (trans) is critical for its bioactivity, as it influences molecular interactions with target proteins. Such details are frequently searched by chemists and pharmacologists exploring structure-activity relationships (SAR).
In the context of drug development, this molecule is investigated for its potential as a small-molecule inhibitor in diseases like diabetes and neurodegenerative disorders. Its low molecular weight and high bioavailability make it suitable for oral administration, a key factor in modern pharmaceutical formulations. Additionally, its benzofuran scaffold is structurally similar to several FDA-approved drugs, which accelerates its adoption in preclinical studies.
Environmental and green chemistry applications are another area of interest. The compound’s degradability and minimal ecotoxicity profile align with the demand for sustainable chemical solutions. Laboratories focusing on biobased materials often reference 2092883-15-1 as a model for designing eco-friendly analogs. This aligns with global searches for green alternatives in industrial chemistry.
Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing (2E)-3-(3,3-dimethyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid. These methods ensure purity and validate its stereochemical integrity, which is crucial for reproducibility in research. Keywords like HPLC analysis of benzofurans and NMR spectral data are commonly queried in academic databases, reflecting the compound’s technical relevance.
In summary, CAS 2092883-15-1 represents a versatile compound with multifaceted applications in medicinal chemistry, material science, and environmental sustainability. Its unique benzofuran-prop-2-enoic acid hybrid structure continues to inspire innovations across interdisciplinary fields, addressing both scientific challenges and societal needs.
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